Boc-L-2,4-dimethylphenylalanine
CAS No.: 849440-31-9
Cat. No.: VC21112100
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 849440-31-9 |
---|---|
Molecular Formula | C16H23NO4 |
Molecular Weight | 293.36 g/mol |
IUPAC Name | (2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Standard InChI Key | AVJPLTQARRYWFZ-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |
SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Chemical Properties and Structure
Boc-L-2,4-dimethylphenylalanine is characterized by its molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.37 g/mol, featuring a distinct chemical structure that combines elements of both natural amino acids and synthetic protecting groups . The compound's IUPAC name is (S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid, reflecting its stereochemistry and functional group arrangement . The structure consists of a central alpha-amino acid framework with the L-configuration at the alpha carbon, ensuring compatibility with natural peptide systems while introducing non-natural elements through the dimethylated aromatic ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function serves to temporarily mask this reactive site during peptide synthesis, allowing for controlled sequential coupling reactions.
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₆H₂₃NO₄ | |
Molecular Weight | 293.37 g/mol | |
CAS Number | 849440-31-9 | |
IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid | |
Physical Appearance | White to off-white crystalline solid | |
Purity | ≥95% | |
SMILES Notation | CC1=CC=C(CC@HC(=O)O)C(C)=C1 |
Applications in Peptide Synthesis
Applications in Drug Development
Boc-L-2,4-dimethylphenylalanine plays a significant role in pharmaceutical research, particularly in the development of receptor-targeted therapeutics that require precise molecular recognition properties . Medicinal chemists incorporate this modified amino acid into peptide-based drug candidates to enhance their selectivity for specific receptors, taking advantage of the unique steric and electronic properties conferred by the dimethylated aromatic side chain. The compound's ability to mimic natural amino acids while introducing distinctive structural features makes it valuable in creating pharmaceuticals with improved target specificity and reduced off-target effects . Research has demonstrated that peptides containing this modified amino acid often exhibit enhanced binding affinities for their intended receptors, leading to more potent and selective drug candidates that can potentially be administered at lower doses.
The incorporation of Boc-L-2,4-dimethylphenylalanine into peptidomimetics represents another significant application in drug development, where researchers aim to overcome the traditional limitations of peptide-based therapeutics. By strategically introducing this non-natural amino acid into peptide sequences, medicinal chemists can develop compounds that maintain the receptor-binding properties of natural peptides while exhibiting improved pharmacokinetic profiles . These peptidomimetics often demonstrate enhanced resistance to proteolytic degradation, improved membrane permeability, and extended half-lives in biological systems. Such modifications are particularly valuable in developing orally bioavailable peptide therapeutics, which have traditionally been challenging due to poor absorption and rapid metabolic clearance.
Applications in Bioconjugation and Protein Engineering
Boc-L-2,4-dimethylphenylalanine serves as a valuable tool in bioconjugation chemistry, where it facilitates the attachment of biomolecules to drugs or imaging agents for targeted therapeutic and diagnostic applications . The compound's unique structure allows for site-specific incorporation into peptides and proteins, creating defined attachment points for bioconjugation reactions that maintain the biological activity of the conjugated molecules. Researchers exploit the distinct reactivity profile of this modified amino acid to develop bioconjugates with improved pharmacokinetic properties and enhanced target specificity . This application is particularly significant in the development of antibody-drug conjugates (ADCs) and other targeted therapies for cancer treatment, where precise delivery of cytotoxic agents to tumor cells is essential for maximizing therapeutic efficacy while minimizing systemic toxicity.
Research Applications in Neuroscience
Boc-L-2,4-dimethylphenylalanine has emerged as a valuable tool in neuroscience research, particularly in studies focused on understanding receptor interactions and signaling pathways relevant to neurological disorders . Researchers incorporate this modified amino acid into peptide probes designed to interact with specific neuroreceptors, allowing for detailed investigation of binding pocket requirements and structure-activity relationships. The unique steric and electronic properties conferred by the dimethylated aromatic ring enable the development of selective ligands for specific receptor subtypes, facilitating the elucidation of their distinct roles in neuronal function and pathology . This application is particularly valuable in research focused on disorders such as Alzheimer's disease, Parkinson's disease, and various psychiatric conditions, where abnormal receptor signaling plays a significant pathophysiological role.
The incorporation of Boc-L-2,4-dimethylphenylalanine into peptide-based neurotherapeutic candidates has enabled the development of compounds with improved blood-brain barrier (BBB) permeability, addressing one of the major challenges in central nervous system (CNS) drug development. The enhanced lipophilicity conferred by the dimethylated aromatic side chain can facilitate passive diffusion across the BBB, potentially improving the delivery of therapeutic agents to their intended targets in the CNS . Additionally, the structural modifications introduced by this non-canonical amino acid can enhance resistance to proteolytic degradation by peptidases present at the BBB and within the CNS, potentially extending the duration of action for peptide-based neurotherapeutics. These properties make Boc-L-2,4-dimethylphenylalanine-containing peptides promising candidates for the development of treatments for various neurological and psychiatric disorders.
Analytical Characterization and Structure Confirmation
The analytical characterization of Boc-L-2,4-dimethylphenylalanine typically employs a combination of spectroscopic and chromatographic techniques to confirm its structure, assess its purity, and evaluate its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, with 1H-NMR providing information about the proton environments, including the characteristic signals from the methyl groups at the 2- and 4-positions of the aromatic ring . 13C-NMR spectroscopy complements these findings by confirming the carbon framework, while two-dimensional NMR techniques such as COSY, HSQC, and HMBC can establish connectivity relationships that definitively confirm the structural arrangement. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern, with the molecular ion peak at m/z 293.37 corresponding to the expected molecular formula C₁₆H₂₃NO₄ .
High-Performance Liquid Chromatography (HPLC) represents an essential technique for assessing the purity of Boc-L-2,4-dimethylphenylalanine preparations, typically revealing purities of 95% or greater for research-grade material . Chiral HPLC methods are particularly valuable for confirming the stereochemical purity of the compound, ensuring the exclusive presence of the L-enantiomer without contamination by the D-form. Infrared (IR) spectroscopy provides additional structural confirmation through the identification of characteristic absorption bands corresponding to the carboxylic acid, amide, and aromatic functionalities present in the molecule. The combination of these analytical techniques enables comprehensive characterization of the compound, ensuring its identity, purity, and stereochemical integrity for research applications.
Current Research Trends and Future Perspectives
Current research involving Boc-L-2,4-dimethylphenylalanine continues to expand into emerging areas of pharmaceutical science, particularly in the development of targeted protein degradation (TPD) therapeutics. Researchers are incorporating this modified amino acid into peptide-based molecular glues and proteolysis-targeting chimeras (PROTACs) that can selectively direct the cellular protein degradation machinery toward specific disease-associated proteins . The unique structural features of this compound enable the design of degraders with optimized binding to both the target protein and E3 ligase components, potentially improving the efficiency and selectivity of the degradation process. This application represents a frontier in drug development, where the traditional paradigm of inhibiting protein function is replaced by induced protein degradation, potentially addressing previously "undruggable" targets involved in various diseases including cancer and neurodegenerative disorders.
The integration of Boc-L-2,4-dimethylphenylalanine into peptide-based nanomaterials represents another emerging research direction with promising applications in drug delivery and tissue engineering. Recent studies suggest that peptides containing this modified amino acid can self-assemble into defined nanostructures with unique physical and chemical properties that can be tailored for specific biomedical applications . These self-assembling peptide materials can encapsulate therapeutic agents for controlled release, serve as scaffolds for tissue regeneration, or function as diagnostic imaging agents with enhanced target specificity. The distinctive steric and electronic properties conferred by the dimethylated aromatic ring can influence the self-assembly process, potentially enabling the design of nanomaterials with precise structural features and functional capabilities.
Looking toward future research directions, the application of computational design approaches to predict and optimize the incorporation of Boc-L-2,4-dimethylphenylalanine into peptides and proteins represents a promising frontier. Advances in molecular modeling, machine learning, and artificial intelligence are enabling researchers to predict how this modified amino acid will influence peptide conformation, stability, and target binding with increasing accuracy . These computational approaches have the potential to accelerate the development of peptide-based therapeutics by reducing the need for extensive empirical testing and enabling more rational design strategies. As computational methods continue to advance, they will likely play an increasingly important role in guiding the strategic incorporation of non-canonical amino acids like Boc-L-2,4-dimethylphenylalanine into next-generation peptide and protein therapeutics.
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